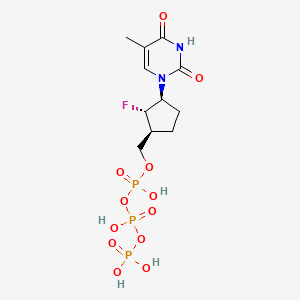
3-(3-(R)-(((2,3-Dihydro-3-pyranyloxy)carbonyl)amino)-4-phenyl-2(R)-hydroxybutyl)-N-(1,1-dimethylethyl)-3-decahydroisoquinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-®-(((2,3-Dihydro-3-pyranyloxy)carbonyl)amino)-4-phenyl-2®-hydroxybutyl)-N-(1,1-dimethylethyl)-3-decahydroisoquinolinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyranyloxy group, a phenyl group, and a decahydroisoquinoline moiety, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
The synthesis of 3-(3-®-(((2,3-Dihydro-3-pyranyloxy)carbonyl)amino)-4-phenyl-2®-hydroxybutyl)-N-(1,1-dimethylethyl)-3-decahydroisoquinolinecarboxamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the pyranyloxy group, followed by the introduction of the phenyl and decahydroisoquinoline moieties. Industrial production methods may involve optimizing these steps to achieve higher yields and purity.
化学反応の分析
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
3-(3-®-(((2,3-Dihydro-3-pyranyloxy)carbonyl)amino)-4-phenyl-2®-hydroxybutyl)-N-(1,1-dimethylethyl)-3-decahydroisoquinolinecarboxamide has potential applications in various scientific research fields. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology and medicine, it may serve as a lead compound for developing new drugs due to its unique structure and potential biological activity. Industrial applications could include its use as an intermediate in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Its unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Compared to other similar compounds, 3-(3-®-(((2,3-Dihydro-3-pyranyloxy)carbonyl)amino)-4-phenyl-2®-hydroxybutyl)-N-(1,1-dimethylethyl)-3-decahydroisoquinolinecarboxamide stands out due to its unique combination of functional groups
特性
CAS番号 |
145680-06-4 |
|---|---|
分子式 |
C30H45N3O5 |
分子量 |
527.7 g/mol |
IUPAC名 |
[(3R)-3,6-dihydro-2H-pyran-3-yl] N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C30H45N3O5/c1-30(2,3)32-28(35)26-17-22-12-7-8-13-23(22)18-33(26)19-27(34)25(16-21-10-5-4-6-11-21)31-29(36)38-24-14-9-15-37-20-24/h4-6,9-11,14,22-27,34H,7-8,12-13,15-20H2,1-3H3,(H,31,36)(H,32,35)/t22-,23+,24+,25-,26-,27+/m0/s1 |
InChIキー |
LYPBPTICLJCIAA-YECVLQETSA-N |
異性体SMILES |
CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)O[C@H]4COCC=C4)O |
正規SMILES |
CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)OC4COCC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


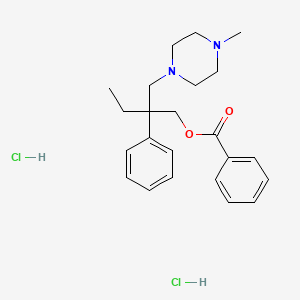
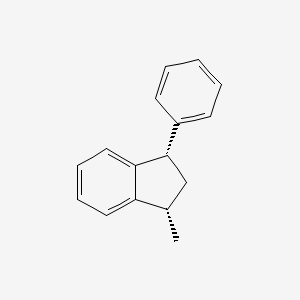

![[3-(dimethylamino)-2,2-dimethylpropyl] 3-methyl-2-phenylpentanoate;hydrochloride](/img/structure/B15194104.png)
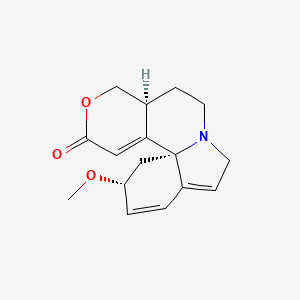


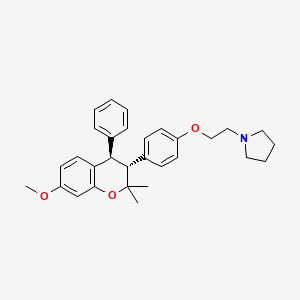
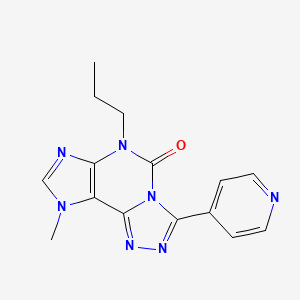

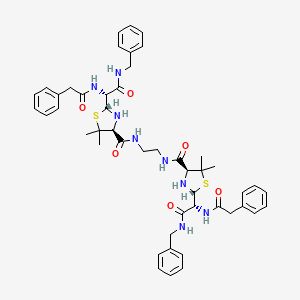

![sodium;(2S)-3-[5-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]-2-(3-methylphenyl)propanoate](/img/structure/B15194155.png)
